molecular formula C₁₇H₁₇NO₄ B1662766 11,12-Dihydro-4-methoxydibenz(b,f)(1,4)oxazepine-8-carboxylate CAS No. 75451-07-9

11,12-Dihydro-4-methoxydibenz(b,f)(1,4)oxazepine-8-carboxylate

Cat. No. B1662766
CAS RN: 75451-07-9
M. Wt: 299.32 g/mol
InChI Key: ZKMRNPBEBOXDCJ-UHFFFAOYSA-N
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Patent
US04290953

Procedure details

A solution of ethyl 4-(2-formyl-6-methoxyphenoxy)-3-nitrobenzoate (145 g) in dioxane (1.2 l) and ethanol (150 ml) was hydrogenated over Raney nickel catalyst (60 ml) at room temperature under atmospheric pressure. After a pre-calculated amount of hydrogen was absorbed, the catalyst was removed by filtration and the filtrate was evaporated under reduced pressure. The residue was treated with ethanol (20 ml) to crystallize and then the separated crystals were collected by filtration. Recrystallization from ethanol gave ethyl 10,11-dihydro-4-methoxydibenz[b,f][1,4]oxazepine-8-caboxylate (96 g) as colorless needles. (Yield: 77%, m.p. 121°-122° C.)
Name
ethyl 4-(2-formyl-6-methoxyphenoxy)-3-nitrobenzoate
Quantity
145 g
Type
reactant
Reaction Step One
Quantity
1.2 L
Type
solvent
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Three
Quantity
60 mL
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1]([C:3]1[CH:23]=[CH:22][CH:21]=[C:20]([O:24][CH3:25])[C:4]=1[O:5][C:6]1[CH:16]=[CH:15][C:9]([C:10]([O:12][CH2:13][CH3:14])=[O:11])=[CH:8][C:7]=1[N+:17]([O-])=O)=O>O1CCOCC1.C(O)C.[Ni]>[CH3:25][O:24][C:20]1[C:4]2[O:5][C:6]3[CH:16]=[CH:15][C:9]([C:10]([O:12][CH2:13][CH3:14])=[O:11])=[CH:8][C:7]=3[NH:17][CH2:1][C:3]=2[CH:23]=[CH:22][CH:21]=1

Inputs

Step One
Name
ethyl 4-(2-formyl-6-methoxyphenoxy)-3-nitrobenzoate
Quantity
145 g
Type
reactant
Smiles
C(=O)C1=C(OC2=C(C=C(C(=O)OCC)C=C2)[N+](=O)[O-])C(=CC=C1)OC
Step Two
Name
Quantity
1.2 L
Type
solvent
Smiles
O1CCOCC1
Step Three
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)O
Step Four
Name
Quantity
60 mL
Type
catalyst
Smiles
[Ni]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After a pre-calculated amount of hydrogen was absorbed
CUSTOM
Type
CUSTOM
Details
the catalyst was removed by filtration
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated under reduced pressure
ADDITION
Type
ADDITION
Details
The residue was treated with ethanol (20 ml)
CUSTOM
Type
CUSTOM
Details
to crystallize
FILTRATION
Type
FILTRATION
Details
the separated crystals were collected by filtration
CUSTOM
Type
CUSTOM
Details
Recrystallization from ethanol

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=CC=2CNC3=C(OC21)C=CC(=C3)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 96 g
YIELD: PERCENTYIELD 77%
YIELD: CALCULATEDPERCENTYIELD 76.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.